molecular formula C7H12O5 B030248 Dimethyl 3-hydroxypentanedioate CAS No. 7250-55-7

Dimethyl 3-hydroxypentanedioate

Cat. No. B030248
Key on ui cas rn: 7250-55-7
M. Wt: 176.17 g/mol
InChI Key: CUPGMRSSZADEIW-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

To a mixture of dimethyl 3-oxopentanedioate (20 g, 115 mmol) in anhydrous MeOH (140 mL) was added NaBH4 (2.33 g, 63.18 mmol) in small portions over 10 minutes. The mixture was stirred for 1 h at room temperature and concentrated. Water and EtOAc was added and the organic phase was separated and dried. The combined organic layer was concentrated to give the crude product, which was purified by column chromatography to give dimethyl 3-hydroxypentanedioate (9 g, 44%). 1H-NMR (CDCl3): 2.51 (m, 4H), 3.43 (m, 1H), 3.70 (m, 6H), 4.45 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[BH4-].[Na+]>CO>[OH:1][CH:2]([CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC(=O)OC
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.33 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water and EtOAc was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CC(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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